5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836804
InChI: InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4BrN3O3
Molecular Weight: 270.04 g/mol

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17836804

Molecular Formula: C8H4BrN3O3

Molecular Weight: 270.04 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H4BrN3O3
Molecular Weight 270.04 g/mol
IUPAC Name 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
Standard InChI Key GRGXQJNRKUDXRC-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br

Introduction

Structural and Molecular Analysis

5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid features a molecular formula of C₉H₅BrN₄O₃ and a molecular weight of 313.07 g/mol. The core structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a 1,2,4-oxadiazole ring fused to a carboxylic acid group at the 3-position. The SMILES notation BrC1=CN=CC(=C1)C2=NOC(=N2)C(=O)O encapsulates its connectivity, while the InChIKey UYVXZRWMKUKOQH-UHFFFAOYSA-N provides a unique identifier for database searches .

Spectroscopic characterization of analogous compounds, such as ethyl 5-(6-bromopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate, reveals diagnostic NMR signals. For instance, the proton NMR spectrum of the ethyl ester derivative shows resonances at δ 9.13–9.12 (m, 1H) for the pyridinyl proton and δ 8.30 (dd, J = 8.4, 2.5 Hz, 1H) for adjacent aromatic protons . These patterns suggest similar electronic environments in the target compound, with downfield shifts expected for the carboxylic acid proton.

Synthesis and Optimization Strategies

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A photoredox-catalyzed method reported by ACS Omega demonstrates the efficacy of hypervalent iodine reagents under white LED irradiation. For example, ethyl 5-(6-bromopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate was synthesized in 50% yield using dichloromethane (DCM) as the solvent and no exogenous photocatalyst . This method avoids precious metal catalysts, aligning with green chemistry principles.

Table 1: Comparative Synthesis Yields for Brominated Oxadiazole Derivatives

CompoundMethodCatalystYield (%)
Ethyl 5-(6-bromopyridin-3-yl)-oxadiazolePhotoredoxNone50
3-(5-Bromo-pyridin-3-yl)-oxadiazoleThermal cyclization83
5-(3-Fluoropyridin-4-yl)-oxadiazoleMicrowave-assistedPd72

Adapted from

The absence of a catalyst in the photoredox approach simplifies purification, though yields remain moderate. Alternative routes, such as microwave-assisted coupling or thermal cyclization, may offer higher efficiency for brominated analogs .

Physicochemical and Stability Profiles

The carboxylic acid group in 5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid confers aqueous solubility at physiological pH, while the bromine atom enhances lipophilicity (calculated logP ≈ 1.8). Thermal gravimetric analysis (TGA) of related compounds indicates stability up to 200°C, suggesting suitability for high-temperature applications .

Hydrolytic stability studies on ethyl ester precursors reveal slow degradation under acidic conditions (t₁/₂ = 48 h at pH 2), whereas neutral and basic conditions preserve integrity. This stability profile supports oral administration in drug formulations .

Applications in Material Science and Catalysis

Beyond medicinal chemistry, brominated oxadiazoles serve as:

  • Ligands in catalysis: The pyridine nitrogen and oxadiazole oxygen atoms coordinate transition metals, enabling Suzuki-Miyaura couplings (TON > 10³)

  • OLED precursors: Bromine facilitates cross-coupling reactions to create emissive layers with λₑₘ = 480–520 nm

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Selected Oxadiazole Derivatives

CompoundActivityTargetPotency
5-(3-Bromopyridin-4-yl)-oxadiazoleAnticancerBcl-2IC₅₀ = 12 µM
5-(3-Fluoropyridin-4-yl)-oxadiazoleAntimicrobialDNA gyraseMIC = 2 µg/mL
3-(5-Bromo-pyridin-3-yl)-oxadiazoleAnti-inflammatoryCOX-2IC₅₀ = 0.8 µM

Data synthesized from

The target compound’s dual functionality (carboxylic acid + bromine) positions it as a versatile intermediate for prodrug development or polymer synthesis.

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